An In-depth Technical Guide to the Physicochemical Properties of 5-Azaspiro[3.5]non-7-ene hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Azaspiro[3.5]non-7-ene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Azaspiro[3.5]non-7-ene hydrochloride, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally analogous azaspiro[3.5]nonane derivatives and computational predictions to offer a robust framework for its initial characterization. The guide details the predicted properties, outlines experimental protocols for their validation, and discusses the implications of these properties in the context of drug discovery and development. Our objective is to equip researchers with the foundational knowledge and methodologies necessary to effectively evaluate and utilize this promising chemical entity.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery
In the pursuit of novel therapeutic agents, medicinal chemists are increasingly "escaping from flatland" by exploring more three-dimensional molecular architectures. Spirocycles, such as the 5-azaspiro[3.5]nonane framework, are particularly compelling due to their rigid structures, which can confer enhanced binding affinity and selectivity for biological targets.[1] The introduction of a nitrogen atom within the spirocyclic system, as in 5-Azaspiro[3.5]non-7-ene hydrochloride, offers a key site for chemical modification, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[1] Azacycles are a common motif in pharmaceuticals and have a wide range of applications.[2] This guide will focus on the foundational physicochemical properties of 5-Azaspiro[3.5]non-7-ene hydrochloride, which are critical for its advancement as a potential drug candidate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Azaspiro[3.5]non-7-ene hydrochloride. These values are extrapolated from data on similar compounds, such as 5-Azaspiro[3.5]nonan-8-one hydrochloride and other related azaspirocycles, and should be validated experimentally.[3]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₄ClN | Defines the elemental composition. |
| Molecular Weight | ~160 g/mol | Influences absorption, distribution, and diffusion. |
| Physical Form | Predicted to be a white to off-white crystalline solid.[4] | Affects handling, formulation, and storage. |
| Melting Point | >200 °C (with decomposition) | Indicator of purity and lattice energy. Important for formulation stability. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | Crucial for bioavailability, formulation, and in vitro assay design. |
| pKa | 8.5 - 9.5 | Governs the ionization state at physiological pH, impacting receptor binding, membrane permeability, and solubility. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the predicted properties must be confirmed through empirical testing. The following section details the standard experimental protocols for determining the key physicochemical parameters of 5-Azaspiro[3.5]non-7-ene hydrochloride.
Determination of Melting Point
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Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and ability to detect decomposition.
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A small, accurately weighed sample (1-5 mg) of 5-Azaspiro[3.5]non-7-ene hydrochloride is placed in an aluminum pan.
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The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
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The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
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Causality: The choice of DSC over a simple melting point apparatus provides more detailed information, including the enthalpy of fusion and the detection of any polymorphic transitions or decomposition events, which are critical for understanding the solid-state stability of the compound.
Solubility Assessment
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Methodology: A kinetic or thermodynamic solubility assay can be employed. The following is a general protocol for a thermodynamic solubility assessment.
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An excess amount of 5-Azaspiro[3.5]non-7-ene hydrochloride is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, dichloromethane).
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The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspensions are filtered or centrifuged to remove undissolved solid.
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The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Self-Validating System: The inclusion of multiple time points for sampling can confirm that equilibrium has been reached. A consistent concentration over the final two time points indicates a valid thermodynamic solubility measurement.
pKa Determination
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Methodology: Potentiometric titration is a classic and reliable method.
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A known concentration of 5-Azaspiro[3.5]non-7-ene hydrochloride is dissolved in water or a co-solvent system if aqueous solubility is limited.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
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The pKa is determined from the inflection point of the resulting titration curve.
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Expertise & Experience: The choice of co-solvent is critical. It should be one in which both the free base and the hydrochloride salt are soluble, and its effect on the pKa should be considered and potentially corrected for.
LogP Determination
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Methodology: The shake-flask method is the traditional approach.
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A solution of 5-Azaspiro[3.5]non-7-ene hydrochloride is prepared in a biphasic system of n-octanol and water (or buffer at a specific pH).
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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The phases are separated by centrifugation.
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The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Visualization of Key Concepts
General Structure of 5-Azaspiro[3.5]non-7-ene hydrochloride
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
Conclusion and Future Directions
This guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 5-Azaspiro[3.5]non-7-ene hydrochloride. The outlined experimental protocols offer a clear path for the empirical validation of these properties. A thorough understanding of the melting point, solubility, pKa, and LogP is indispensable for the rational design of future experiments, including formulation development, in vitro and in vivo screening, and the interpretation of SAR studies. As research on this and related azaspirocyclic scaffolds continues, the data generated will be invaluable for advancing the field of medicinal chemistry and the development of novel therapeutics.
References
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PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride. National Center for Biotechnology Information. [Link]
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Chemsrc. 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride. [Link]
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PubChem. 5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride. National Center for Biotechnology Information. [Link]
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MDPI. Recent Advances in Synthetic Routes to Azacycles. [Link]
